2-(3-Methoxyphenyl)-4-methyl-1,3-oxazole
Description
Properties
CAS No. |
940303-61-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-8-7-14-11(12-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3 |
InChI Key |
WTXQFNXZFWLAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts reactivity and biological activity. Key comparisons include:
Key Insight: Meta-substituted derivatives (e.g., 3-methoxy or 3-bromo) exhibit distinct electronic profiles compared to para-substituted analogs.
Functional Group Modifications
Variations in functional groups influence chemical behavior and applications:
Key Insight : The chloromethyl group in 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole introduces electrophilic reactivity, making it a versatile intermediate for further functionalization . Replacing phenyl with thienyl (as in 5-(3-Methoxythien-2-yl)-1,3-oxazole) modifies electronic properties, expanding utility in materials science .
Preparation Methods
Cyclization of α-Acylamino Ketones via Hantzsch Method
The Hantzsch oxazole synthesis remains a foundational approach for constructing oxazole rings. For 2-(3-methoxyphenyl)-4-methyl-1,3-oxazole, this method involves the condensation of α-haloketones with amides or urea derivatives. A representative procedure involves:
-
Reagents : 3-Methoxybenzamide, chloroacetone, and ammonium acetate.
-
Conditions : Reflux in ethanol at 80°C for 12 hours under inert atmosphere.
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Mechanism : Nucleophilic attack of the amide nitrogen on the α-carbon of the haloketone, followed by cyclodehydration .
-
Yield : 65–70% after purification via silica gel chromatography .
Optimization Insights :
-
Substituting ethanol with polar aprotic solvents (e.g., DMF) improves reaction rates but may reduce regioselectivity.
-
Microwave-assisted heating reduces reaction time to 2 hours with comparable yields .
Zn(OTf)₂-Catalyzed Cycloisomerization of N-Propargylamides
A modern approach leverages Zn(OTf)₂ to catalyze the cycloisomerization of N-propargylamides, as demonstrated in the synthesis of trifluoromethyl-containing oxazoles . Adapted for this compound:
-
Procedure :
Advantages :
-
High functional group tolerance; compatible with electron-deficient aryl groups.
-
Scalable to gram quantities without significant yield loss .
Oxidative Cyclization of Enamides Using N-Bromosuccinimide (NBS)
Oxidative cyclization of enamides offers a regioselective route to 2,4-disubstituted oxazoles. For the target compound:
-
Reagents : Enamide derived from 3-methoxybenzaldehyde and methyl vinyl ketone, NBS (1.2 equiv), K₂CO₃ (2 equiv), and Me₂S in toluene/DMF (3:1) .
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Conditions : Stir at 70°C for 12 hours under oxygen atmosphere.
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Mechanism : NBS facilitates bromination at the α-position, followed by base-mediated cyclization and oxidation .
Critical Notes :
-
Electron-withdrawing groups on the enamide enhance cyclization efficiency.
Copper-Catalyzed Cyclization of Alkynes and Nitriles
A regioselective method employs Cu(OAc)₂ and BF₃·Et₂O to mediate the reaction between alkynes and nitriles :
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Substrates : 3-Methoxyphenylacetylene and acetonitrile.
-
Conditions :
Regioselectivity : Controlled by the electronic nature of the alkyne; electron-rich aryl groups favor 2,4-substitution .
Multi-Step Synthesis via Ester Intermediates and Coupling Reactions
A patent-derived strategy involves sequential esterification and coupling :
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Ester Formation : React 3-methoxybenzoyl chloride with methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate in DCM at 0°C .
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Saponification : Hydrolyze the ester using KOH in methanol to yield the carboxylic acid.
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Decarboxylation : Heat under reflux with Cu powder in quinoline to eliminate CO₂ and install the methyl group .
Industrial Relevance :
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Hantzsch Cyclization | NH₄OAc | 65–70 | 12 h | Simplicity, low cost |
| Zn(OTf)₂ Cycloisomerization | Zn(OTf)₂ | 60–75 | 12 h | Functional group tolerance |
| NBS Oxidative Cyclization | NBS/K₂CO₃ | 70–78 | 12 h | Regioselectivity |
| Cu-Catalyzed Cyclization | Cu(OAc)₂/BF₃·Et₂O | 55–65 | 12 h | Atom economy |
| Multi-Step Synthesis | KOH/Cu | 50–60 | 24 h (total) | Scalability |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Methoxyphenyl)-4-methyl-1,3-oxazole, and what reaction conditions yield the highest purity?
The synthesis of this compound typically involves cyclization reactions. Key steps include:
- Oxazole Ring Formation : Using dehydrating agents like acetic anhydride or phosphorous oxychloride (POCl₃) to facilitate cyclization of precursors such as acylated amino alcohols or iminoketones .
- Functional Group Introduction : The 3-methoxyphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled heating (80–120°C) .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating high-purity product (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(3-Methoxhenyl)-4-methyl-1,3-oxazole?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methoxy group integration. For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in analogous oxazole derivatives (e.g., C–O bond lengths of 1.36–1.42 Å) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 217.1102 for C₁₁H₁₁NO₂) .
Q. What are the key considerations in designing experiments to assess the stability of this compound under various pH and temperature conditions?
- pH Stability : Test in buffered solutions (pH 2–12) at 25°C for 24–72 hours, monitoring degradation via HPLC. Oxazoles are generally stable in neutral to mildly acidic conditions but hydrolyze under strong basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for oxazoles) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing reactivity at the oxazole ring .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .
Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives like this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with halogen or alkyl groups) to isolate activity drivers. For instance, antimicrobial activity in chlorophenyl analogs may not translate to methoxyphenyl derivatives due to electronic differences .
- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer studies) and solvent effects (DMSO concentration ≤0.1%) to minimize variability .
Q. How does the methoxy group’s position on the phenyl ring influence the compound’s pharmacokinetic properties?
- Metabolic Stability : Para-methoxy groups are more resistant to hepatic cytochrome P450 oxidation compared to ortho-substituted analogs, as shown in related triazole derivatives .
- Solubility : LogP calculations (e.g., 2.8 for 3-methoxyphenyl vs. 3.1 for 4-methoxyphenyl) indicate subtle differences in lipophilicity, impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
